1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one
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Overview
Description
1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one is a biochemical compound used primarily in proteomics research . It is known for its unique structure and properties, which make it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoimidazole derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one is used in various scientific research applications, including:
Chemistry: As a reagent in synthetic organic chemistry.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-[(methylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one: A closely related compound with similar structure and properties.
Other benzoimidazole derivatives: Compounds with variations in the substituents on the benzoimidazole ring.
Uniqueness
1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one is unique due to its specific methylaminomethyl substitution, which imparts distinct chemical and biological properties compared to other benzoimidazole derivatives .
Properties
IUPAC Name |
1,3-dimethyl-5-(methylaminomethyl)benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-12-7-8-4-5-9-10(6-8)14(3)11(15)13(9)2/h4-6,12H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUGXGZIXONRCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424544 |
Source
|
Record name | 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881450-62-0 |
Source
|
Record name | 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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